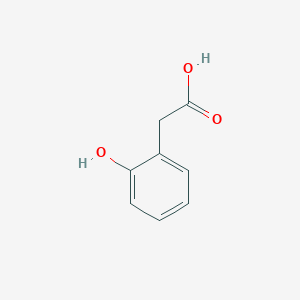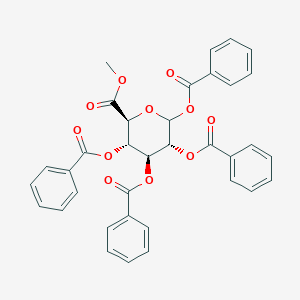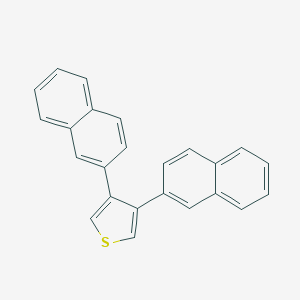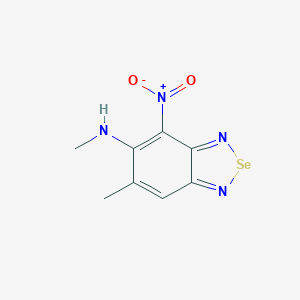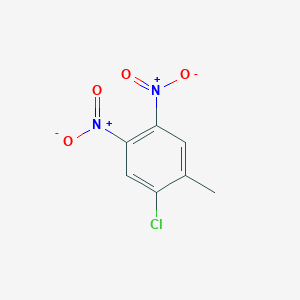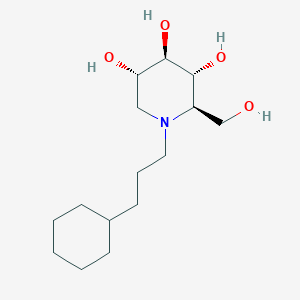
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of homochiral piperidines, which are structurally related to the compound , involves starting from readily available carbohydrate lactones. For example, trihydroxypipecolic acid analogues and branched iminosugars are synthesized from d-ribose, indicating a method that might be applicable to the synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (Simone et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine compounds have been studied using X-ray diffraction analysis. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate shows hydrogen bonding and C-H…π interactions, important aspects likely relevant to the compound (Khan et al., 2013).
Chemical Reactions and Properties
Reactions involving related piperidine structures, such as carbonyl ene and Prins cyclisations, are key to understanding the chemical behavior of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. These reactions can influence the final stereochemistry of the piperidine ring (Cariou et al., 2006).
Physical Properties Analysis
Spectroscopic studies, including FTIR, FT-Raman, and UV, of similar compounds provide insights into the physical properties of the molecule . For example, the study of a hydroxymethyl piperidine derivative using these techniques offers a way to understand the vibrational modes and potential energy distributions of such molecules (Paulraj & Muthu, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies involving similar piperidine derivatives. For example, the synthesis and properties of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines indicate how substituents on the piperidine ring affect its chemical behavior (Walsh et al., 1989).
Applications De Recherche Scientifique
Nature Active Components and Pharmacological Applications
(2R,3R,4R,5S)-2-(hydroxymethyl) piperidine-3,4,5-triol, also known as 1-deoxynojirimycin (1-DNJ), is a polyhydroxylated piperidine alkaloid found naturally in mulberry resources such as leaves, stems, roots, and silkworm larvae. Originally discovered as an antibiotic in Streptomyces, it has been identified for its potential in treating diabetes and obesity-related disorders due to its ability to inhibit intestinal alpha glucosidase and suppress postprandial hyperglycemia. Additionally, 1-DNJ and its derivatives have shown anti-hyperglycemic, anti-virus, and anti-tumor functions, with ongoing research exploring its pharmacokinetics and bioactivities (Tingting Tong et al., 2018).
Synthesis and Biological Evaluation
The synthesis of branched iminosugars, including (2R,3R,4R,5S)-2-(hydroxymethyl) piperidine-3,4,5-triol, has been explored, revealing its role as a specific inhibitor of α-D-glucosidase from Bacillus Stearothermophilus. This synthesis, derived from carbohydrate lactones, provides an accessible route to these iminosugars, which are important for their biological activities, particularly in glycosidase inhibition (M. Simone et al., 2012).
Spectroscopic Characterization
In-depth spectroscopic studies have been conducted on variants of this compound, such as (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. These studies involve FT-IR, FT-Raman, and UV-Vis techniques, providing valuable insights into the structural and spectroscopic properties of these compounds. Such analyses are crucial for understanding the molecular interactions and stability of these substances (E. Isac paulraj & S. Muthu, 2013).
Glycogen Phosphorylase Inhibition
Research has also been conducted on the inhibitory effects of iminosugars, including variants of this compound, on liver glycogen phosphorylase. This enzyme plays a crucial role in glucose metabolism, and its inhibition is a potential therapeutic target for diabetes management. The study highlights the importance of specific stereochemical configurations for achieving effective inhibition at submicromolar concentrations (P. Jakobsen et al., 2001).
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKCSPMSBLULX-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928083 | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylpropyl Deoxynojirimycin | |
CAS RN |
133342-48-0 | |
| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





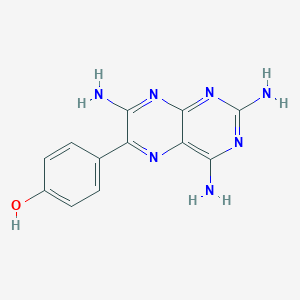
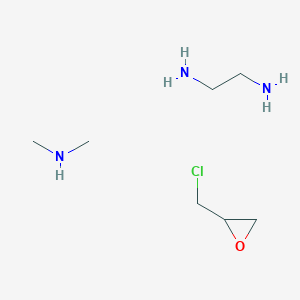
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)

